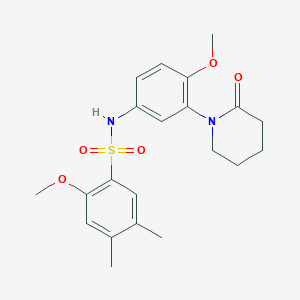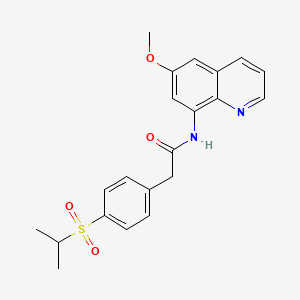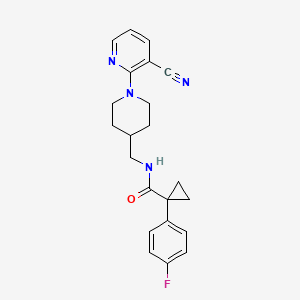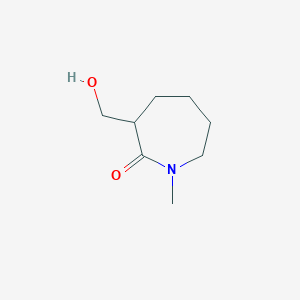![molecular formula C22H22N6O2 B2480153 (E)-2-amino-N-(2-methoxyethyl)-1-((3-methylbenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 839699-61-5](/img/structure/B2480153.png)
(E)-2-amino-N-(2-methoxyethyl)-1-((3-methylbenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Pyrroloquinoxaline derivatives, such as the one of interest, belong to a broader class of compounds known for their varied biological activities. These compounds have been synthesized and studied for their potential applications in medicine and materials science due to their unique structural and electronic properties.
Synthesis Analysis
Synthesis of pyrroloquinoxaline derivatives typically involves heterocyclic amines as nitrogen nucleophiles and explores the reactivity of quinoxaline precursors. For instance, cyclic anhydrides have been used to synthesize novel substituted quinoxalines through reactions with heterocyclic amines (Ammar et al., 2002).
Molecular Structure Analysis
The molecular structure of pyrroloquinoxaline derivatives is characterized by the presence of both pyrrolo and quinoxaline moieties, which contribute to the compounds' stability and reactivity. Polymorphic modifications, which can affect the compound's properties, have been observed in similar compounds, indicating the structural diversity within this family (Shishkina et al., 2018).
Chemical Reactions and Properties
Pyrroloquinoxaline derivatives participate in a variety of chemical reactions, leveraging their nucleophilic sites for transformations. For example, reactions involving ethyl 3-ethoxymethylene-2,4-dioxovalerate have led to the synthesis of pyrroloquinazoline derivatives, showcasing the reactivity of the pyrroloquinoline scaffold (Kurihara et al., 1980).
Scientific Research Applications
Sustainable Synthesis of Quinolines and Pyrimidines
This research showcases an environmentally friendly synthesis method for quinolines and pyrimidines, which are key components in many pharmaceuticals, including compounds similar to "(E)-2-amino-N-(2-methoxyethyl)-1-((3-methylbenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide". The study highlights the efficient use of a hydride Mn(I) PNP pincer complex as a catalyst, demonstrating a practical approach to synthesizing these compounds with high atom efficiency (Mastalir et al., 2016).
Antimicrobial Activity of Quinoxaline Derivatives
Research on quinoxaline derivatives, similar to the compound , has shown significant antimicrobial activity against various bacterial and yeast strains. This study provides insights into the potential of these compounds in developing new antimicrobial drugs, highlighting their low toxicity and high effectiveness in eliminating bacterial strains (Vieira et al., 2014).
Synthesis and Biological Evaluation of Quinoxaline Derivatives
Another study focused on the synthesis of quinoxaline derivatives with an amide moiety, demonstrating their notable antimicrobial activity. This research underscores the relevance of these compounds in the pharmaceutical industry, particularly in the development of antimicrobial agents. The structures of the compounds were confirmed through various spectral data, and their activity against specific Candida strains was significant (Mohsen et al., 2014).
properties
IUPAC Name |
2-amino-N-(2-methoxyethyl)-1-[(E)-(3-methylphenyl)methylideneamino]pyrrolo[3,2-b]quinoxaline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O2/c1-14-6-5-7-15(12-14)13-25-28-20(23)18(22(29)24-10-11-30-2)19-21(28)27-17-9-4-3-8-16(17)26-19/h3-9,12-13H,10-11,23H2,1-2H3,(H,24,29)/b25-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYNYICKSAIPQLB-DHRITJCHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C=NN2C(=C(C3=NC4=CC=CC=C4N=C32)C(=O)NCCOC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)/C=N/N2C(=C(C3=NC4=CC=CC=C4N=C32)C(=O)NCCOC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 8-azaspiro[4.5]decane-9-carboxylate;hydrochloride](/img/structure/B2480073.png)

![3-(3,4-dichlorophenyl)-N-[4-(3-methoxyazetidin-1-yl)phenyl]propanamide](/img/structure/B2480076.png)




![2,5-dichloro-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)thiophene-3-carboxamide](/img/structure/B2480084.png)

![5-methyl-2-(phenylamino)-[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one](/img/structure/B2480087.png)

![2-ethoxy-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}naphthalene-1-carboxamide](/img/structure/B2480089.png)